N-butylhexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butylhexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZWCDKHEOBGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952640 | |
| Record name | N-Butylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-69-6, 30278-08-1 | |
| Record name | N-n-Butyl-n-hexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process described in CN104262165A and CN102633648B involves mixing n-butanol, ammonia, and hydrogen at molar ratios of 1:2–7:3–7 under temperatures of 150–220°C and pressures of 0.3–0.8 MPa. A catalyst comprising 13–58 wt% active components (e.g., Ni, Co, or Cu) supported on alumina or silica facilitates dehydrogenation of the alcohol to an aldehyde, followed by condensation with ammonia to form an imine intermediate. Subsequent hydrogenation yields the amine. For this compound, adapting this method would require substituting n-butanol with hexanol and adjusting the amine feedstock to butylamine.
Performance Metrics
Optimized conditions in CN104262165A achieve 98.6% alcohol conversion and 97.2% amine yield at 185°C, 0.4 MPa, and a space velocity of 0.3 h⁻¹. The catalyst’s selectivity for n-butylamine exceeds 98.5%, suggesting similar efficiency for hexanol-derived amines. Table 1 summarizes critical parameters from patent data:
Table 1: Catalytic Amination Parameters for n-Butylamine Synthesis
| Temperature (°C) | Pressure (MPa) | Space Velocity (h⁻¹) | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 175 | 0.35 | 0.2 | 95.8 | 94.1 |
| 185 | 0.40 | 0.3 | 98.6 | 97.2 |
Hydroamination of Alkenes
Hydroamination directly couples alkenes with amines, offering atom-efficient routes to secondary and tertiary amines. US6492558B2 details the hydroamination of 1,3-butadiene with primary amines under palladium or rhodium catalysis, followed by hydrogenation to saturate intermediates.
Adaptation for this compound
Substituting 1,3-butadiene with 1-hexene and employing butylamine as the nucleophile could yield this compound. The reaction proceeds via anti-Markovnikov addition, where the amine’s lone pair attacks the less substituted carbon of the alkene. Patent US6492558B2 specifies conditions of 40–120°C and 3–30 bar hydrogen pressure, with Rh catalysts achieving >90% conversion.
Reductive Amination of Carbonyl Compounds
Reductive amination condenses aldehydes or ketones with amines in the presence of reducing agents, typically hydrogen and metal catalysts. Hexanal and butylamine would react to form an imine intermediate, subsequently reduced to this compound.
Catalytic Optimization
The CN104262165A catalyst system (Ni-Co/Al₂O₃) could be repurposed for this reaction, operating at 160–200°C and 0.3–0.8 MPa. Yields for analogous n-butylamine synthesis reach 97%, suggesting comparable efficacy for hexanal derivatives.
Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed cross-couplings, such as Buchwald-Hartwig amination, offer precise control over C–N bond formation. While absent from the provided sources, these methods could theoretically couple hexyl halides with butylamine using Pd or Cu catalysts.
Chemical Reactions Analysis
Alkylation Reactions
Primary amines like N-butylhexan-1-amine undergo alkylation when treated with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. For example:
Key Conditions :
Example Reaction :
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| CH₃I | N-Methyl-N-butylhexan-1-amine | ~65% |
Acylation Reactions
Acylation with acyl chlorides or anhydrides produces amides. The reaction is driven by the nucleophilic attack of the amine on the carbonyl carbon:
Key Observations :
-
Acetic anhydride reacts exothermically, forming N-acetyl derivatives .
-
Steric hindrance from the hexyl and butyl groups may reduce reaction rates compared to smaller amines .
Thermodynamic Data :
| Reaction | ΔH° (kJ/mol) | Conditions |
|---|---|---|
| C₄H₁₁N + C₄H₆O₃ → C₆H₁₃NO + C₂H₄O₂ | -113.2 ± 0.46 | Liquid phase, 25°C |
Condensation with Carbonyl Compounds
This compound reacts with aldehydes/ketones to form Schiff bases (imines). For example:
Mechanistic Notes :
Complexation with Metal Ions
The lone pair on the nitrogen enables coordination to transition metals. Example complexes include:
-
Platinum(II) complexes : [PtI₂(NH₂Bu)₂] (cis/trans isomers) .
-
Copper(II) : Forms stable complexes in aqueous solutions, utilized in catalytic applications .
Substitution Reactions
Nucleophilic substitution reactions occur under basic conditions. For instance:
Key Reagents :
Comparative Reactivity Table
| Reaction Type | Reagent | Product | Rate vs. n-Butylamine |
|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetyl derivative | Slower (steric effects) |
| Alkylation | Methyl iodide | N-Methylated amine | Similar |
| Condensation | Benzaldehyde | N-Benzylidene imine | Faster (electron-rich N) |
Scientific Research Applications
Organic Synthesis
N-butylhexan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for participation in several chemical reactions:
- Nucleophilic Substitution : The amine group can act as a nucleophile, facilitating the substitution reactions necessary for forming more complex molecules.
- Formation of Imines : Under certain conditions, this compound can react with carbonyl compounds to form imines, which are crucial intermediates in organic synthesis.
Table 1: Key Reactions Involving this compound
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Amine |
| Formation of Imines | This compound + Aldehyde | Imine |
| Reduction | This compound + Reducing Agent | Alcohol |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that primary amines can influence biological activity due to their ability to interact with various biological targets.
Case Study: Anti-inflammatory Properties
Recent studies have investigated the anti-inflammatory effects of this compound derivatives. For instance, modifications to the amine structure have shown promise in treating conditions such as inflammatory bowel disease by modulating immune responses.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:
- Corrosion Inhibitors : The compound can be formulated into products that protect metals from corrosion.
- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various formulations.
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Corrosion Inhibitors | Used in formulations to prevent metal corrosion |
| Surfactants | Acts as a surfactant in cleaning and emulsifying agents |
Mechanism of Action
The mechanism of action of N-butylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
N-Benzylhexan-1-Amine
N-Butyl-6-(2,4-Dimethylphenoxy)Hexan-1-Amine
- Structure: Incorporates a phenoxy substituent at the 6-position of the hexyl chain ().
- Molecular Formula: C₁₈H₃₁NO.
- Key Differences: The phenoxy group adds polarity and hydrogen-bonding capacity, altering solubility and reactivity compared to N-butylhexan-1-amine .
N-Methyl-N-Benzyl-Methanamine
- Structure : A shorter-chain tertiary amine with methyl and benzyl groups ().
- Molecular Formula : C₉H₁₃N.
- Key Differences :
Physicochemical Properties
Notes:
- This compound’s LogP is estimated to be lower than N-benzylhexan-1-amine due to the absence of aromatic rings.
- Tertiary amines (e.g., N-methyl-N-benzyl-methanamine) generally exhibit lower boiling points than primary amines.
This compound
While direct synthesis details are absent in the evidence, analogous methods from and general alkylamine synthesis principles suggest:
N-Benzylhexan-1-Amine
Synthesis likely involves benzyl bromide and hexan-1-amine via nucleophilic substitution, followed by purification ().
N-Methyl-N-Benzyl-Methanamine
describes using formaldehyde and zinc for N-methylation, a method adaptable for other amines .
Biological Activity
N-butylhexan-1-amine, also known as butyl hexylamine, is an organic compound with the molecular formula and a molecular weight of 157.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and industrial applications.
- Chemical Formula :
- Molecular Weight : 157.30 g/mol
- Boiling Point : 107 °C
- CAS Number : 30278-08-1
- SMILES Notation : CCCCCCC(N)CCCC
The structure of this compound consists of a long hydrocarbon chain with an amine functional group, which contributes to its chemical reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound and its derivatives may exhibit antimicrobial activity. For instance, studies have shown that certain alkylamines can act as bactericides and have applications in the development of surfactants and corrosion inhibitors . The biological activity is often linked to the hydrophobic nature of the alkyl chain, which enhances membrane permeability and interaction with microbial cells.
Pharmacological Applications
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its amine group allows it to participate in reactions that yield more complex molecules with therapeutic potential. For example, it is involved in the synthesis of surfactants and additives for pharmaceuticals, which may enhance drug delivery systems .
Case Studies and Research Findings
- Antibacterial Activity :
- Synthesis of Derivatives :
-
Toxicity Studies :
- Toxicological assessments have indicated that while this compound exhibits biological activity, its safety profile needs careful evaluation due to potential cytotoxic effects at higher concentrations. Studies suggest a dose-dependent relationship between concentration and cytotoxicity in mammalian cell lines .
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 50 | |
| Hexylamine derivative | Antifungal | 30 | |
| Butylated derivative | Cytotoxic | 75 |
Table 2: Synthesis Pathways for this compound Derivatives
Q & A
Q. What are the standard synthetic routes for N-butylhexan-1-amine, and how are yields optimized?
Methodological Answer: this compound can be synthesized via reductive amination of hexanal and butylamine using catalysts like Pd/NiO. Key parameters include:
- Catalyst loading : 1.1 wt% Pd/NiO (as demonstrated for analogous amines ).
- Reaction conditions : 25°C under hydrogen atmosphere for 10 hours.
- Purification : Filtration followed by solvent evaporation (yield >95% for similar substrates ). Alternative routes involve alkylation of primary amines with halides or carbonyl intermediates, using reagents like sodium borohydride or potassium carbonate, with yields dependent on solvent selection (e.g., DMF or toluene) and reaction time .
| Synthetic Route | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|
| Reductive amination | Pd/NiO | >95% | |
| Alkylation | NaBH₄/K₂CO₃ | 70–90% |
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ to confirm amine proton shifts (δ 1.0–3.0 ppm) and alkyl chain integration .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect byproducts .
- X-ray Crystallography : For definitive structural confirmation (applied to CNBF-derivatized amines in related studies ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Spill Management : Collect spillage using inert absorbents and dispose per local regulations .
- Ventilation : Use fume hoods to avoid inhalation risks .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for this compound synthesis to enhance efficiency?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Ni, Pd) with ligands like bis(cyclooctadiene)nickel to improve turnover frequency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
Q. What methodologies assess the potential of this compound in CO₂ capture applications?
Methodological Answer:
- Absorption Kinetics : Measure CO₂ uptake rates using gravimetric analysis or gas burette systems .
- Degradation Resistance : Expose the amine to simulated flue gas (SOₓ/NOₓ) and analyze degradation products via LC-MS .
- Energy Penalty Evaluation : Calculate regeneration energy requirements using calorimetry or pilot-scale absorption-desorption cycles .
| Parameter | Measurement Technique | Target Metric |
|---|---|---|
| CO₂ Absorption Capacity | Gravimetric Analysis | ≥2 mol CO₂/mol amine |
| Degradation Rate | LC-MS | <5% after 100 cycles |
Q. How should contradictions in spectroscopic data during characterization be systematically resolved?
Methodological Answer:
- Control Experiments : Synthesize a reference standard (e.g., via alternative routes) to cross-validate NMR/GC-MS results .
- Statistical Analysis : Apply multivariate methods (e.g., PCA) to isolate spectral outliers caused by impurities .
- Collaborative Validation : Share data with independent labs to confirm reproducibility .
Q. What strategies mitigate nitrosamine contamination risks during this compound synthesis?
Methodological Answer:
- Supplier Screening : Use questionnaires to audit raw materials for amines/nitrosating agents (e.g., nitrites) .
- Process Controls : Avoid secondary amine intermediates and monitor pH to suppress nitrosation .
- Analytical Monitoring : Test final products via HPLC-UV or LC-MS/MS for trace nitrosamines (detection limit ≤1 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
